Lotilibcin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It exhibits strong antibacterial activity against methicillin-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Lotilibcin’s antimicrobial activity is primarily due to its ability to disrupt bacterial membranes, a process that depends on the presence of menaquinone, an essential component of the bacterial respiratory chain .

Vorbereitungsmethoden

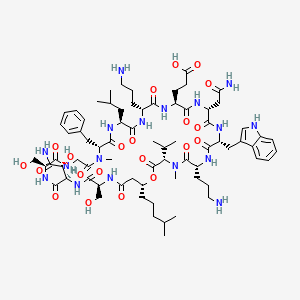

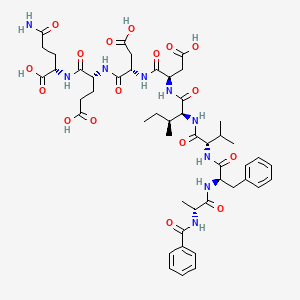

Lotilibcin is a complex macrocyclic peptide composed of 12 amino acids with β-hydroxy fatty acid chains . The total synthesis of this compound involves solid-phase peptide synthesis, which allows for the rapid assembly of the peptide chain . The synthetic route includes the formation of an ester bond between the C-terminal N-methyl-l-Val and the hydroxyl moiety of the N-terminal ®-3-hydroxy-7-methyloctanoic acid lipid .

Analyse Chemischer Reaktionen

Lotilibcin undergoes various chemical reactions, including oxidation and substitution reactions. The electron-rich indole ring of d-Trp-10 in this compound interacts with the electron-deficient benzoquinone ring of menaquinone, forming an electron-donor-acceptor complex that disrupts the bacterial membrane . Common reagents used in these reactions include oxidizing agents and substitution reagents. The major products formed from these reactions are oxidized or substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Lotilibcin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound serves as a model compound for studying the synthesis and structure-activity relationships of macrocyclic peptides . In biology, it is used to investigate the mechanisms of bacterial membrane disruption and the role of menaquinone in bacterial respiration . In medicine, this compound is being developed as a potential treatment for infections caused by methicillin-resistant Gram-positive bacteria . Additionally, this compound’s unique mode of action makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .

Wirkmechanismus

Lotilibcin exerts its antibacterial effects by targeting the bacterial membrane. The electron-rich indole ring of d-Trp-10 in this compound interacts with the electron-deficient benzoquinone ring of menaquinone, forming an electron-donor-acceptor complex that disrupts the bacterial membrane . This membrane disruption leads to cell death. The presence of menaquinone is essential for this compound’s membrane-disrupting effect, highlighting its unique mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Lotilibcin belongs to the class of cyclic lipopeptide antibiotics, which includes other compounds such as daptomycin, polymyxin, and teixobactin . These antibiotics share a common feature of having peptide macrocycles acylated with fatty acid lipids . this compound is unique in its specific interaction with menaquinone, which is not observed in other cyclic lipopeptides . This unique mode of action makes this compound a valuable addition to the arsenal of antibiotics against methicillin-resistant Gram-positive bacteria .

Eigenschaften

CAS-Nummer |

169148-84-9 |

|---|---|

Molekularformel |

C73H111N17O21 |

Molekulargewicht |

1562.8 g/mol |

IUPAC-Name |

3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid |

InChI |

InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1 |

InChI-Schlüssel |

LEKBQPKGXGFBAN-MMXTXZKOSA-N |

Isomerische SMILES |

CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO |

SMILES |

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |

Kanonische SMILES |

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

lotilibcin WAP 8294A2 WAP-8294A2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

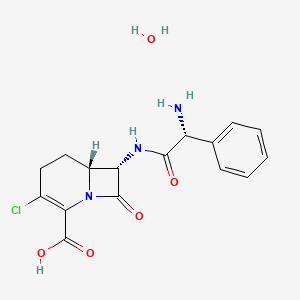

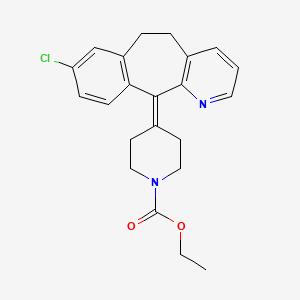

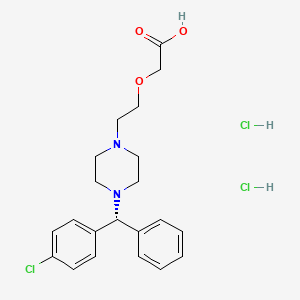

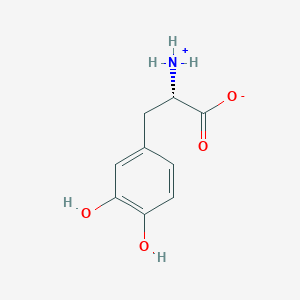

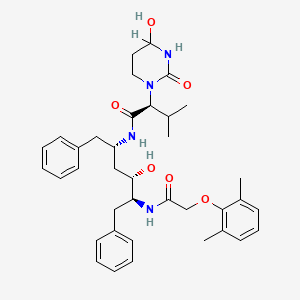

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B1675083.png)